![molecular formula C24H36N6O3 B2473576 7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one CAS No. 1164527-94-9](/img/structure/B2473576.png)
7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H36N6O3 and its molecular weight is 456.591. The purity is usually 95%.
BenchChem offers high-quality 7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Imaging Agents in Parkinson's Disease
The compound HG-10-102-01, with a related structural motif, was synthesized for potential use as a PET (Positron Emission Tomography) imaging agent in Parkinson's disease research. The study demonstrated the synthesis process and evaluated the compound's suitability for imaging the LRRK2 enzyme, which is implicated in Parkinson's disease. The research highlights the compound's potential application in diagnosing and understanding neurodegenerative diseases at a molecular level (Wang et al., 2017).
Antitumor and Enzyme Inhibition
Research on derivatives of similar pyrimidine structures has shown their importance as intermediates in inhibiting tumor necrosis factor alpha and nitric oxide, suggesting potential antitumor applications. The synthetic approach and structure-activity relationships of these compounds highlight their relevance in medicinal chemistry for developing new therapeutic agents (Lei et al., 2017).
Kinase Inhibition for Cancer Therapy
Compounds incorporating the morpholine and pyrimidine motifs have been explored for their inhibitory effects on PI3K and mTOR pathways, critical targets in cancer therapy. The design and discovery of such inhibitors demonstrate the application of these structural features in developing potent anticancer agents, offering insights into the structural basis of kinase inhibition and selectivity (Hobbs et al., 2019).
Broad-spectrum Antimicrobial Agents
The synthesis of pyrimidine-triazole derivatives from 4-(4-aminophenyl)morpholin-3-one showcases the application of related compounds in developing new antimicrobial agents. This research highlights the potential of such derivatives to combat various bacterial and fungal strains, underscoring the importance of structural diversity in discovering novel antimicrobials (Majithiya & Bheshdadia, 2022).
Eigenschaften
IUPAC Name |
7-methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N6O3/c1-20-4-5-22-27-23(26-7-3-9-29-12-16-33-17-13-29)21(24(31)30(22)19-20)18-25-6-2-8-28-10-14-32-15-11-28/h4-5,18-19,26H,2-3,6-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTXWZJIXUVQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=NCCCN3CCOCC3)NCCCN4CCOCC4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.